molecular formula C19H11ClFNO B4895703 (E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile

(E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B4895703
M. Wt: 323.7 g/mol
InChI Key: SQOFWILVJZRLCG-PTNGSMBKSA-N
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Description

(E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile is an organic compound that features a unique combination of chlorophenyl and fluorophenyl groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the enenitrile group: This step often involves the use of a Wittig reaction or a similar olefination process to introduce the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of (E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3-chlorophenyl)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enenitrile
  • (E)-2-(3-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile

Uniqueness

(E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFNO/c20-16-3-1-2-14(10-16)15(12-22)11-18-8-9-19(23-18)13-4-6-17(21)7-5-13/h1-11H/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOFWILVJZRLCG-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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